molecular formula C11H8F2N2O3 B1416940 4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1152603-43-4

4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1416940
CAS No.: 1152603-43-4
M. Wt: 254.19 g/mol
InChI Key: IKLMANZHCBSHPI-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid is a high-value heterocyclic building block designed for advanced chemical synthesis and drug discovery research. This compound belongs to a class of phenylpyrazole derivatives that are widely utilized in medicinal chemistry due to their privileged structure, which often contributes to favorable pharmacokinetic properties and target engagement. The presence of the difluoromethoxy group is a common bioisostere for methoxy or ester groups, which can enhance metabolic stability, alter electronic properties, and improve membrane permeability in lead molecules . As a multifunctional intermediate, its carboxylic acid moiety allows for further derivatization, most commonly through amide bond formation or esterification, enabling the construction of more complex chemical libraries. Its core pyrazole structure is a prevalent scaffold found in compounds with a range of biological activities. Related pyrazole-carboxylic acids are investigated for their interactions with various enzymatic targets; for instance, a structurally similar compound, 1-phenyl-1H-pyrazole-4-carboxylic acid, has been identified as a ligand for Hematopoietic Prostaglandin D Synthase (HPGDS), suggesting potential applications in researching inflammatory pathways . This compound is offered strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(difluoromethoxy)-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O3/c12-11(13)18-8-6-15(14-9(8)10(16)17)7-4-2-1-3-5-7/h1-6,11H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLMANZHCBSHPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, including the formation of the pyrazole ring, introduction of the difluoromethoxy group, and carboxylation. One common synthetic route starts with the preparation of 4-difluoromethoxy-3-hydroxybenzaldehyde, which undergoes O-alkylation, oxidation, and N-acylation reactions . The reaction conditions often involve the use of sodium hydroxide as an alkali, which has shown economic advantages for scale-up production .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. For example, the oxidation step can be achieved using sulfamic acid and sodium chlorite in acetonitrile, resulting in a high yield of the intermediate product . The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carboxylic acids, while substitution reactions can introduce new functional groups, leading to derivatives with different properties.

Scientific Research Applications

Anti-inflammatory Activity

Numerous studies have indicated that derivatives of pyrazole compounds exhibit anti-inflammatory properties primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The structure of 4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid allows it to effectively interact with these enzymes, providing therapeutic potential comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameIC50 (μg/mL)COX-2 Inhibition (%)
Compound A60.5662
Compound B57.2471
Compound C69.1565

Research has shown that modifications at specific positions on the pyrazole ring can enhance the anti-inflammatory activity while minimizing gastrointestinal side effects associated with conventional NSAIDs .

Antifungal Properties

The compound has also been explored for its antifungal activity, particularly as an intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs). These inhibitors are effective against various fungal pathogens by disrupting mitochondrial respiration.

Table 2: Efficacy of Pyrazole Derivatives Against Fungal Pathogens

Compound NameYear RegisteredTarget PathogenEfficacy
Isopyrazam2010Zymoseptoria triticiHigh
Sedaxane2011Alternaria spp.Moderate
Bixafen2011Fusarium spp.High
Fluxapyroxad2011Septoria spp.High
Benzovindiflupyr2012Botrytis cinereaModerate

In studies, derivatives of this compound have shown up to 72% inhibition against specific phytopathogenic fungi at concentrations as low as 10 μM .

Study on Anti-inflammatory Effects

A comprehensive study evaluated various pyrazole derivatives for their anti-inflammatory potential. Results indicated that certain modifications led to enhanced selectivity for COX-2 over COX-1, reducing the risk of side effects typically associated with NSAIDs .

Investigation into Antifungal Activity

Another significant study focused on the antifungal properties of pyrazole derivatives against common agricultural pathogens. This research demonstrated that compounds derived from this compound exhibited superior fungicidal activity compared to traditional fungicides, highlighting their potential in agricultural applications .

Comparison with Similar Compounds

Table 1: Substituent Effects and Key Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Source
4-(Difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid Difluoromethoxy (position 4), phenyl (position 1) C₁₁H₈F₂N₂O₃ 254.19 (calculated) High lipophilicity due to -OCF₂; enhanced metabolic stability
4-(Carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid Carbamoylmethoxy (position 4) C₁₂H₁₁N₃O₄ 285.24 (calculated) Carbamoyl group increases hydrogen bonding capacity; moderate hydrophilicity
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-pyrazole-3-carboxylic acid Chlorophenyl (positions 1,5), methyl (position 4) C₁₇H₁₁Cl₃N₂O₂ 403.64 (calculated) Strong electron-withdrawing Cl groups increase acidity; potential pesticidal activity
4-(3-Hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid Hydroxypropyl (position 4) C₁₃H₁₄N₂O₃ 258.26 (calculated) Hydroxypropyl enhances hydrophilicity; forms dimers via hydrogen bonding
5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Difluoromethyl (position 5), trifluoromethyl (position 3) C₆H₄F₅N₂O₂ 234.10 (calculated) High fluorination increases acidity (pKa ~2–3); liquid state at room temperature
1-Phenyl-3-difluoromethyl-5-pentafluoroethyl-1H-pyrazole-4-carboxylic acid Difluoromethyl (position 3), pentafluoroethyl (position 5) C₁₃H₇F₇N₂O₂ 356.20 Extreme fluorination enhances lipophilicity; potential use in hydrophobic drug delivery

Biological Activity

4-(Difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS No. 1152603-43-4) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound features a pyrazole ring with a difluoromethoxy substituent and a phenyl group. Its molecular weight is approximately 254.19 g/mol, and it is recognized for its potential therapeutic applications in various fields, including oncology and inflammatory diseases .

The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it has been shown to inhibit epithelial-mesenchymal transition (EMT) induced by transforming growth factor-beta 1 (TGF-β1) in lung epithelial cells. This inhibition suggests a potential role in preventing fibrosis and other pathological conditions associated with EMT .

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that pyrazole compounds can inhibit various kinases involved in tumor progression, such as BRAF(V600E) and EGFR . The compound's ability to disrupt critical signaling pathways may contribute to its antitumor efficacy.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In vitro studies have shown that it can effectively reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, comparable to established anti-inflammatory drugs like dexamethasone . This property makes it a candidate for treating conditions characterized by chronic inflammation.

Xanthine Oxidoreductase Inhibition

In a recent study, derivatives of 1-phenyl-pyrazole-4-carboxylic acid were synthesized and evaluated for their inhibitory potency against xanthine oxidoreductase (XOR). Several derivatives exhibited nanomolar level inhibition, suggesting that this compound may also possess similar enzymatic inhibition capabilities .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the difluoromethoxy group enhances the compound's stability and reactivity. Variations in the phenyl substituent also influence biological activity, with certain substitutions leading to improved potency against specific biological targets .

Study on Lung Fibrosis

A pivotal study evaluated the effects of this compound on TGF-β1-induced lung fibrosis. The findings revealed that the compound significantly reduced fibrosis markers in animal models, including collagen deposition and inflammatory cell infiltration. These results underscore its potential as a therapeutic agent for pulmonary fibrosis .

Anticancer Synergy with Doxorubicin

Another investigation focused on the synergistic effects of pyrazole derivatives combined with doxorubicin in breast cancer cell lines. The results indicated that certain pyrazoles enhanced the cytotoxicity of doxorubicin, particularly in resistant cancer cell lines, suggesting a promising avenue for improving treatment outcomes in challenging cancer cases .

Comparative Analysis with Similar Compounds

Compound Target Activity Notes
RoflumilastPDE-4 inhibitorUsed for chronic obstructive pulmonary disease
Difluoromethoxylated KetonesBuilding blocks for nitrogen heterocyclesVersatile in synthetic chemistry
4-(Difluoromethoxy)-1-phenyl...Antitumor, anti-inflammatoryUnique substitution pattern enhances efficacy

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves condensation of substituted pyrazole precursors with difluoromethoxy groups. Key steps include:

  • Precursor activation : Use of coupling agents like EDCl/HOBt for carboxyl group activation .
  • Temperature control : Maintaining ≤60°C during difluoromethoxy introduction to avoid decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .
    • Yield Optimization : Monitor reaction progress via TLC, and adjust stoichiometry of aryl halide intermediates (e.g., 1-phenylpyrazole derivatives) to reduce side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify substituent patterns (e.g., phenyl protons at δ 7.2–7.5 ppm, difluoromethoxy CF2 signals at δ 5.0–5.5 ppm) .
  • LC-MS/HRMS : Confirm molecular weight (C12H10F2N2O3; expected [M+H]+ = 293.07) and detect impurities .
  • IR Spectroscopy : Carboxylic acid O–H stretches (2500–3000 cm⁻¹) and C=O bands (1700–1750 cm⁻¹) .

Q. How should researchers handle stability concerns during storage?

  • Methodological Answer :

  • Storage conditions : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the difluoromethoxy group .
  • Hygroscopicity mitigation : Use desiccants (e.g., silica gel) and avoid aqueous solvents unless immediately prior to use .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • Crystallization : Grow crystals via slow evaporation of dichloromethane/methanol (1:1) at 25°C .
  • Data interpretation : Analyze bond angles (e.g., C–O–CF2 torsion angles ~110°) and hydrogen-bonding networks (carboxylic acid dimers) to confirm regiochemistry .
  • Contradiction resolution : Compare experimental data (e.g., R factor <0.08) with DFT-optimized structures to validate stereoelectronic effects .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies involving this compound?

  • Methodological Answer :

  • Core modifications : Replace difluoromethoxy with methoxy/trifluoromethoxy groups to assess electronic effects on bioactivity .
  • Carboxylic acid bioisosteres : Substitute with tetrazole or sulfonamide groups to evaluate metabolic stability .
  • In vitro assays : Use enzyme inhibition assays (e.g., COX-2 or PDE4) paired with molecular docking to correlate substituent effects with activity .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, pKa)?

  • Methodological Answer :

  • Solubility testing : Use shake-flask method in PBS (pH 7.4) and DMSO, comparing results with computational predictions (LogP ≈ 2.1) .
  • pKa determination : Perform potentiometric titration (e.g., GLpKa) to resolve conflicts between predicted (≈3.5 for COOH) and experimental values .

Q. What precautions are necessary when evaluating metabolic pathways of this compound?

  • Methodological Answer :

  • Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for oxidative products (e.g., demethylation or hydroxylation) .
  • Reactive intermediate screening : Use glutathione trapping assays to detect electrophilic species formed via difluoromethoxy cleavage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

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